

Technical Guide: 2,6-Bis(cyclohexylidene)cyclohexanone

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Compound of Interest

	2,6-
Compound Name:	<i>Di(cyclohexylidene)cyclohexan-1-one</i>
CAS No.:	3293-32-1
Cat. No.:	B11995969

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Structure, Synthesis, and Applications in Material Science & Organic Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 2,6-bis(cyclohexylidene)cyclohexanone (CAS: 3293-32-1), a distinctive cross-conjugated ketone formed via the trimerization of cyclohexanone. While often overshadowed by its aromatic analogue (2,6-dibenzylidenecyclohexanone), this fully alicyclic molecule represents a critical intermediate in the synthesis of dodecahydrotriphenylene and related liquid crystalline materials.

This document is designed for research chemists and material scientists. It details the IUPAC nomenclature, thermodynamic driving forces of its synthesis, and its utility as a scaffold for -conjugated systems.

Part 1: Nomenclature & Structural Analysis

IUPAC Designation

The rigorous IUPAC name for the molecule is 2,6-dicyclohexylidenecyclohexan-1-one.[1]

- Parent Structure: Cyclohexan-1-one (a six-membered ring with a ketone at position 1).
- Substituents: Two cyclohexylidene groups (cyclohexane rings attached via a double bond).
- Locants: Positions 2 and 6 of the central ring.

Structural Disambiguation: It is crucial to distinguish this molecule from 2,6-bis(benzylidene)cyclohexanone. The target molecule discussed here consists of three saturated rings linked by double bonds, whereas the benzylidene variant contains two aromatic phenyl rings.

Stereochemistry & Conformation

The molecule possesses two exocyclic double bonds, leading to potential geometric isomers (

;
;
).

- Thermodynamic Preference: The

-isomer is generally the thermodynamically most stable form due to steric repulsion between the ring protons in the

-conformation.
- Conformational Locking: The central ring typically adopts a distorted envelope or chair conformation to minimize 1,3-diaxial interactions with the bulky cyclohexylidene wings.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 2,6-bis(cyclohexylidene)cyclohexanone is a classic example of acid-catalyzed aldol condensation followed by dehydration (crotonization). It is effectively the "trimerization" of cyclohexanone.

Reaction Thermodynamics

The self-condensation of cyclohexanone is an equilibrium process.

- Dimerization: Formation of 2-cyclohexylidenecyclohexanone.
- Trimerization: Reaction of the dimer with a third equivalent of cyclohexanone to form the target 2,6-bis product.

Critical Control Point: The reaction is reversible. High yields require the continuous removal of water (Dean-Stark trap) to drive the equilibrium toward the dehydrated product (Le Chatelier's principle).

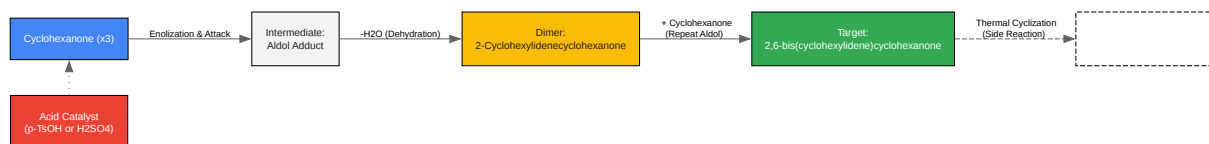
Mechanism of Action (Acid-Catalyzed)

The pathway proceeds via enol generation, nucleophilic attack, and E1cB or E1 elimination.

- Activation: Protonation of the carbonyl oxygen.
- Enolization: Deprotonation at the α -carbon to form the enol.
- Nucleophilic Attack: The enol attacks the protonated carbonyl of a second cyclohexanone molecule.
- Dehydration: Elimination of water establishes the α,β -unsaturation (conjugation).
- Iteration: The process repeats at the C6 position of the dimer.

Visualization: Reaction Pathway

The following diagram illustrates the stepwise conversion from monomer to trimer.



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Caption: Stepwise aldol condensation pathway from cyclohexanone monomer to the 2,6-bis(cyclohexylidene) trimer.

Part 3: Physicochemical Properties[2][3]

The following data characterizes the purified compound. Note that melting points can vary based on the

isomeric ratio.

Property	Value	Notes
Molecular Formula		
Molecular Weight	258.40 g/mol	
CAS Number	3293-32-1	
Appearance	White to pale yellow crystalline solid	Color deepens upon oxidation
Melting Point	146–148 °C	Literature variance: 145–150 °C
Solubility	Soluble in CHCl ₃ , Toluene, THF	Insoluble in water
IR Signature	1680 cm ⁻¹ (C=O), 1610 cm ⁻¹ (C=C)	Characteristic of s-cis enones
UV-Vis	nm	transition

Part 4: Applications in Material Science

Precursor to Triphenylene Mesogens

The most authoritative application of 2,6-bis(cyclohexylidene)cyclohexanone is its role as a synthetic precursor to Triphenylene derivatives.

- **Process:** Acid-catalyzed cyclization of the 2,6-bis isomer yields dodecahydrotriphenylene.
- **Significance:** Subsequent aromatization yields triphenylene, a discoid molecule that forms columnar liquid crystals. These materials are vital for organic light-emitting diodes (OLEDs) and organic photovoltaics due to their high charge carrier mobility.

Photochemistry & Cross-linking

Due to the cross-conjugated dienone structure, the molecule undergoes [2+2] cycloaddition upon UV irradiation. This property is utilized in:

- Photo-alignment layers: For liquid crystal displays (LCDs).
- Negative photoresists: Cross-linking reduces solubility, allowing for pattern formation in lithography.

Part 5: Experimental Protocol

Objective: Synthesis of 2,6-bis(cyclohexylidene)cyclohexanone via acid-catalyzed condensation.

Reagents

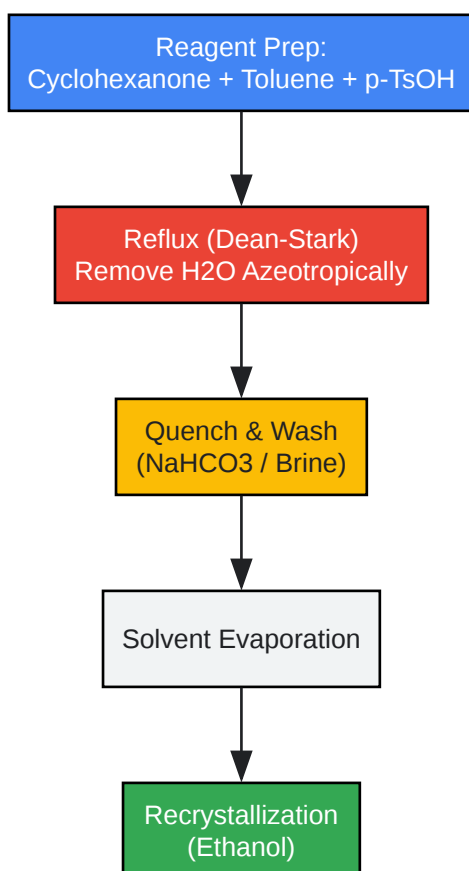
- Cyclohexanone (Reagent Grade, 3.0 equivalents)
- p-Toluenesulfonic acid (p-TsOH) (Catalytic amount, 0.05 equivalents)
- Benzene or Toluene (Solvent, for azeotropic water removal)

Methodology

- Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charging: Add cyclohexanone (29.4 g, 0.3 mol) and toluene (150 mL) to the flask.
- Catalysis: Add p-TsOH (0.5 g).
- Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.
 - Checkpoint: Monitor the volume of water collected. Theoretical yield is ~3.6 mL for 0.1 mol of trimer product (since 2 moles of water are released per mole of product).
- Termination: Continue reflux until water evolution ceases (approx. 4–6 hours).
- Work-up:

- Cool to room temperature.[2][3]
- Wash the organic layer with saturated NaHCO (to neutralize acid) and then brine.
- Dry over anhydrous MgSO
- Purification:
 - Evaporate solvent under reduced pressure.
 - Recrystallization: Recrystallize the residue from ethanol or a hexane/ethyl acetate mixture to obtain white needles.

Workflow Diagram



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Caption: Operational workflow for the synthesis and purification of the target dienone.

References

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